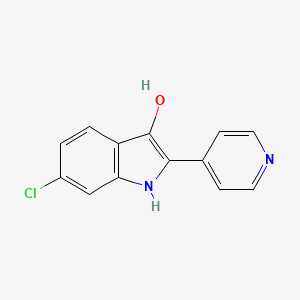
6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol is a heterocyclic compound that features both indole and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both chloro and hydroxyl groups on the indole ring enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol typically involves the construction of the indole core followed by the introduction of the pyridine ring. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like N-chlorosuccinimide. The pyridine ring is then attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products
Oxidation: Formation of 6-chloro-2-(pyridin-4-yl)-1H-indole-3-one.
Reduction: Formation of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-amine.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chloro and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(pyridin-3-yl)-1H-indol-3-ol: Similar structure but with the pyridine ring attached at a different position.
6-bromo-2-(pyridin-4-yl)-1H-indol-3-ol: Similar structure but with a bromo group instead of a chloro group.
2-(pyridin-4-yl)-1H-indol-3-ol: Lacks the chloro group, which may affect its reactivity and binding properties.
Uniqueness
6-chloro-2-(pyridin-4-yl)-1H-indol-3-ol is unique due to the presence of both chloro and hydroxyl groups on the indole ring, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of more complex molecules and for applications in medicinal chemistry and material science .
Properties
CAS No. |
1258652-20-8 |
|---|---|
Molecular Formula |
C13H9ClN2O |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
6-chloro-2-pyridin-4-yl-1H-indol-3-ol |
InChI |
InChI=1S/C13H9ClN2O/c14-9-1-2-10-11(7-9)16-12(13(10)17)8-3-5-15-6-4-8/h1-7,16-17H |
InChI Key |
NALMQIYBTDOVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13163555.png)
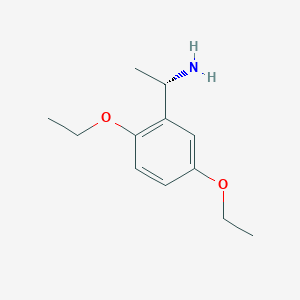

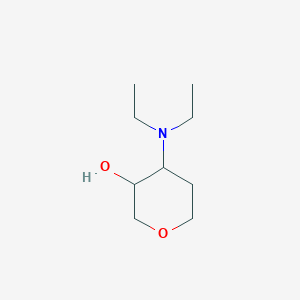

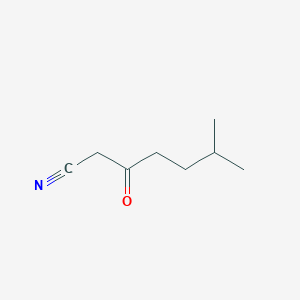
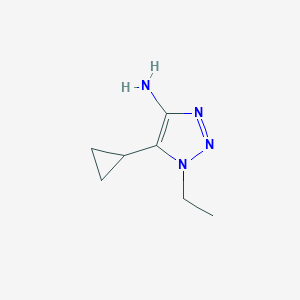



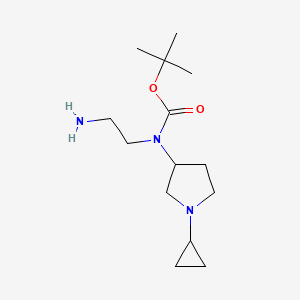
![4-[(1R)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13163626.png)
